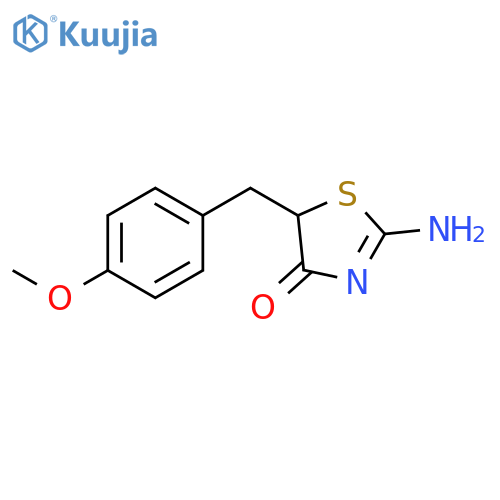Cas no 155621-63-9 (2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one)

155621-63-9 structure
商品名:2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one
CAS番号:155621-63-9
MF:C11H12N2O2S
メガワット:236.290181159973
CID:5171082
2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one
- 4(5H)-Thiazolone, 2-amino-5-[(4-methoxyphenyl)methyl]-
-
- インチ: 1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14)
- InChIKey: DYULVWDIPYTGTJ-UHFFFAOYSA-N
- ほほえんだ: S1C(CC2=CC=C(OC)C=C2)C(=O)N=C1N
計算された属性
- せいみつぶんしりょう: 236.062
- どういたいしつりょう: 236.062
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM506533-1g |
2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one |
155621-63-9 | 97% | 1g |
$396 | 2023-03-04 |
2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
155621-63-9 (2-Imino-5-(4-methoxy-benzyl)-thiazolidin-4-one) 関連製品
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
